6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 5th position on the naphthalene ring, along with an aldehyde group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1-naphthol with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Hydroxy-5-(trifluoromethyl)-1-naphthoic acid.
Reduction: 6-Hydroxy-5-(trifluoromethyl)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its distribution and bioavailability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-5,6-dihydro-2-pyrones: These compounds share the hydroxyl and trifluoromethyl groups but differ in their overall structure and reactivity.
2-Hydroxy-6-(((2-methoxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexa-2,4-dien-1-one: This Schiff base compound has similar functional groups but a different core structure.
Uniqueness
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is unique due to its specific arrangement of functional groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl, trifluoromethyl, and aldehyde groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H7F3O2 |
---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
6-hydroxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)11-9-3-1-2-7(6-16)8(9)4-5-10(11)17/h1-6,17H |
InChI-Schlüssel |
FZXYLNNPXHQIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=C(C2=C1)C(F)(F)F)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.